methyl 2-(hydroxymethyl)-2-methylbutanoate
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Overview
Description
Methyl 2-(hydroxymethyl)-2-methylbutanoate is an organic compound with the molecular formula C7H14O3 It is an ester derived from the reaction of 2-(hydroxymethyl)-2-methylbutanoic acid with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(hydroxymethyl)-2-methylbutanoate can be synthesized through the esterification of 2-(hydroxymethyl)-2-methylbutanoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Carboxymethyl)-2-methylbutanoic acid.
Reduction: 2-(Hydroxymethyl)-2-methylbutanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(hydroxymethyl)-2-methylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(hydroxymethyl)-2-methylbutanoate depends on its specific application. In general, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The hydroxymethyl group can also be involved in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbutanoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Ethyl 2-(hydroxymethyl)-2-methylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(Hydroxymethyl)-2-methylbutanoic acid: The free acid form of the compound.
Uniqueness
Methyl 2-(hydroxymethyl)-2-methylbutanoate is unique due to the presence of both an ester and a hydroxymethyl group, allowing it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and other applications.
Properties
CAS No. |
116623-21-3 |
---|---|
Molecular Formula |
C7H14O3 |
Molecular Weight |
146.2 |
Purity |
95 |
Origin of Product |
United States |
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